Morantel citrate
Overview
Description
Morantel citrate is a tetrahydropyrimidine anthelmintic compound used primarily in veterinary medicine to treat parasitic worm infections in livestock. It is particularly effective against roundworms and tapeworms. This compound works by acting as an agonist at acetylcholine receptors on the muscle cells of nematodes, causing prolonged spastic paralysis and expulsion of the worms from the host .
Mechanism of Action
Target of Action
Morantel citrate primarily targets the acetylcholine receptors on the muscle cells of nematodes . These receptors play a crucial role in transmitting signals from nerves to muscles, and between neurons in the brain.
Mode of Action
This compound acts as a potent agonist at the acetylcholine receptors . This means it binds to these receptors and activates them. The activation of the acetylcholine receptors induces a prolonged, spastic paralysis of the worms . This paralysis disrupts the normal movements of the parasites, leading to their expulsion from the host .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neurotransmission pathway involving acetylcholine . By acting as an agonist at the acetylcholine receptors, this compound disrupts the normal functioning of this pathway, leading to paralysis of the worms .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and distributed in the host’s body. In mice, approximately 27% of the administered dose was excreted in urine within 24 hours . The parent compound represented only 2.6% of the dose administered in urine .
Result of Action
The molecular effect of this compound’s action is the activation of the acetylcholine receptors, leading to a disruption in neurotransmission . On a cellular level, this results in the paralysis of the worms’ musculature . The ultimate effect of this action is the expulsion of the paralyzed worms from the host’s body .
Biochemical Analysis
Biochemical Properties
Morantel citrate acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes . Activation of the acetylcholine receptors induces a prolonged, spastic paralysis of the worms and expulsion from the host .
Cellular Effects
This compound has been reported to block neurotransmission in vertebrates, to possess nicotine-like properties and to mimic acetylcholine at receptors in autonomic ganglia, adrenal medullae and respiratory tissues .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an agonist at the acetylcholine receptors. This activation induces a prolonged, spastic paralysis of the worms, leading to their expulsion from the host .
Temporal Effects in Laboratory Settings
In mice, after single oral administrations of this compound, approximately 27% of the administered dose were excreted in urine within 24 hours . The parent compound represented only 2.6% of the dose administered in urine .
Dosage Effects in Animal Models
In bovine, after a single oral administration of this compound, less than 20% of the administered dose was recovered in urine over 96 hours, the remaining part being excreted via faeces .
Metabolic Pathways
A large number of metabolites of this compound was detected but non identified . The parent compound represented only a small fraction of the dose administered in urine .
Transport and Distribution
After a single oral administration of this compound, the mean plasma concentrations of Morantel were 4.8 and 3.7 μg equivalents/ml, 1 and 2 hours after the administration . No parent compound was detected in plasma after 24 hours .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with acetylcholine receptors on the muscle cells of nematodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morantel citrate is synthesized through a series of chemical reactions involving the starting material 3-methylthiophene. The synthesis involves the formation of 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine, which is then reacted with citric acid to form the citrate salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of methanol for dissolving and extracting the compound, followed by purification through liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Morantel citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the thiophene ring or the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Morantel citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tetrahydropyrimidine derivatives.
Biology: Investigated for its effects on nematode physiology and its potential as a tool for studying acetylcholine receptors.
Medicine: Explored for its potential use in treating parasitic infections in humans, although it is primarily used in veterinary medicine.
Comparison with Similar Compounds
Morantel citrate is closely related to pyrantel, another tetrahydropyrimidine anthelmintic. The primary difference between the two compounds is the presence of a methyl group on the thiophene ring in this compound. This structural difference contributes to variations in their pharmacokinetic properties and efficacy .
Similar Compounds
Pyrantel: Used to treat similar parasitic infections but differs in its chemical structure and pharmacokinetics.
Levamisole: Another anthelmintic with a different mechanism of action, targeting the nicotinic acetylcholine receptors.
Albendazole: A broad-spectrum anthelmintic that works by inhibiting microtubule synthesis in parasites.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b5-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOCXIJVDIVAHH-FXRZFVDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219780 | |
Record name | Morantel citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69525-81-1, 26155-31-7 | |
Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(3-methyl-2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69525-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morantel citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069525811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MORANTEL CITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morantel citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidinediylium hydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORANTEL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC8Z4SS5QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Morantel Citrate against parasitic nematodes?
A1: this compound is a cholinergic agonist that acts as a neuromuscular blocking agent specifically in nematodes. [] It binds to acetylcholine receptors at the neuromuscular junction in the parasite, causing persistent depolarization. [] This leads to spastic paralysis of the worm, ultimately resulting in its expulsion from the host's gastrointestinal tract. []
Q2: Against which nematode species has this compound shown efficacy?
A2: Studies have demonstrated this compound's effectiveness against various nematode species, including Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus spp. (including T. colubriformis, T. vitrinus, and T. rugatus), Cooperia curticei, and Nematodirus spp (including N. battus and N. spathiger). [, , , , , , , , ]
Q3: How does the efficacy of this compound compare to other anthelmintics?
A3: Research suggests that while this compound is generally effective against various nematodes, its efficacy can be lower than other anthelmintics like Ivermectin and Oxfendazole, particularly against certain species like Ostertagia spp. and Trichostrongylus spp. [, , , ]
Q4: Is there evidence of resistance to this compound in nematode populations?
A4: Yes, studies have reported the emergence of this compound resistance in several nematode species, including Trichostrongylus colubriformis, Teladorsagia circumcincta, and Haemonchus contortus. [, , ] This highlights the growing concern of anthelmintic resistance and the need for sustainable parasite control strategies.
Q5: Is there cross-resistance between this compound and other anthelmintic classes?
A5: Research indicates that multiple anthelmintic resistance, involving this compound and other drug classes like benzimidazoles (e.g., Fenbendazole, Albendazole) and macrocyclic lactones (e.g., Ivermectin), is an increasing issue. [, , , , ] This emphasizes the need for integrated parasite management programs to combat resistance development.
Q6: What types of this compound formulations are available for veterinary use?
A6: this compound is available in various formulations, including oral solutions, pastes, and feed additives. [, ] The choice of formulation often depends on the animal species, the severity of infection, and practical considerations like ease of administration.
Q7: Are there any specific applications of this compound in animal production systems?
A7: Research has explored the use of this compound in specific production systems, like the sawdust fermentation floor system for pigs, to control Trichuris suis infections. [] This demonstrates the adaptability of the drug for use in different management settings.
Q8: What are the common research methods used to assess the efficacy of this compound?
A8: Researchers employ various methods to evaluate this compound's efficacy, including: - Faecal Egg Count Reduction Test (FECRT): This widely used method measures the reduction in nematode egg counts in feces after treatment. [, , , , ] - Controlled Slaughter Trials: This involves treating animals with different anthelmintics and then euthanizing them to count the number of worms in the gastrointestinal tract. [, ] - In vitro Larval Development Assays: These tests assess the effect of this compound on the development and survival of nematode larvae in laboratory settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.